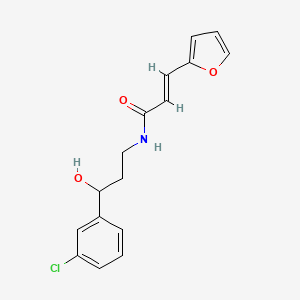
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and efficacy based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : The initial step includes the preparation of 3-chlorophenyl and furan derivatives through halogenation and cyclization reactions, respectively.
- Coupling Reaction : The intermediates are then coupled under specific conditions to yield the final compound. Common reagents include catalysts to enhance reaction rates and purification techniques like chromatography to achieve high purity levels.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.
- Receptor Binding : It is hypothesized that the compound binds to certain receptors, modulating biological pathways critical for cell signaling and function .
- DNA/RNA Interaction : There is potential for this compound to influence gene expression through interactions with nucleic acids, although detailed mechanisms remain to be elucidated.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities, including:
- Antitumor Activity : In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been reported to inhibit melanin production in B16F10 mouse melanoma cells at concentrations as low as 6.25 µM .
- Low Cytotoxicity : Safety profiles indicate that this compound exhibits low cytotoxicity towards human keratinocytes and fibroblasts, making it a promising candidate for further development in therapeutic applications .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Melanin Production Inhibition : A study demonstrated that this compound effectively inhibited melanin production in pigmented reconstructed human epidermis, indicating its potential application in skin-related conditions .
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory activities, suggesting that this compound may also possess such properties due to structural similarities with other known anti-inflammatory agents .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Structure | Antitumor, Anti-inflammatory | Low |
| N-[3-(4-chlorophenyl)]furan-2-carboxamide | Similar furan structure | Moderate Antitumor | Moderate |
| 5-bromo-N-[3-(3-chlorophenyl)]furan-2-carboxamide | Brominated variant | Low Antitumor | High |
Propriétés
IUPAC Name |
(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-13-4-1-3-12(11-13)15(19)8-9-18-16(20)7-6-14-5-2-10-21-14/h1-7,10-11,15,19H,8-9H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGFAOHKVWLTOY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C=CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)/C=C/C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














